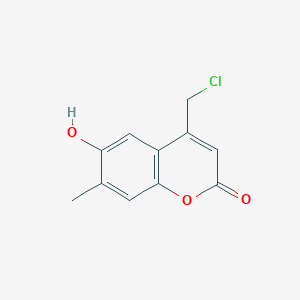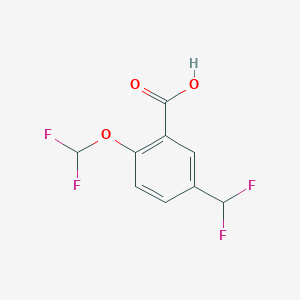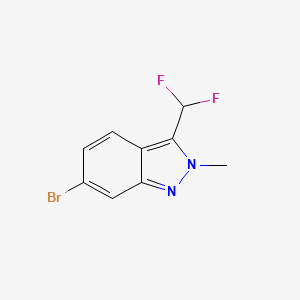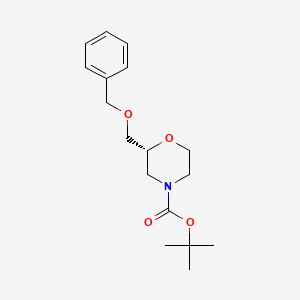
6-Hydroxy-7-methyl-4-(chloromethyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-7-methyl-4-(chloromethyl)-2H-chromen-2-one, also known as 6-HMC, is a synthetic compound used for a variety of scientific applications. It has been used in the synthesis of other compounds, as a reagent in chemical reactions, and as a research tool for the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis in Biological Activity
6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde, a related compound, has been used in microwave-assisted synthesis to create multicomponent reactions for biological applications. These synthesized compounds demonstrated significant antimicrobial activity against various bacteria and fungi (El Azab, Youssef, & Amin, 2014).
Crystal Structure and Molecular Analysis
The crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one has been determined, highlighting its monoclinic crystal system formation. This research provides insights into the molecular and crystal structure of similar compounds (Manolov, Morgenstern, & Hegetschweiler, 2012).
Synthesis and Biological Screening
The synthesis of 7-Hydroxy-4-methyl-2H-chromen-2-one and its derivatives has led to the discovery of compounds with high cytotoxic and bactericidal activity, indicating potential for medical and pharmacological research (Khan et al., 2003).
Alkylation and Derivative Formation
Alkylation of 4-hydroxy-2H-chromen-2-ones has been studied, leading to the creation of new compounds with potential applications in chemical and pharmaceutical research (Avetisyan, Alvandzhyan, & Avetisyan, 2009).
Liquid Phase Extraction for Chemical Analysis
6-Chloro-3-hydroxy-7-methyl-2-(2’-furyl)-4H-chromen-4-one, a similar compound, has been suggested as a chemical agent for the determination of palladium in various samples, demonstrating the compound's utility in analytical chemistry (Kaur, Agnihotri, & Agnihotri, 2022).
Hirshfeld Surface Analysis in Crystallography
The study of 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one's crystal structure through Hirshfeld surface analysis reveals intricate intermolecular interactions, crucial for understanding the solid-state properties of these compounds (Channabasappa et al., 2018).
Synthesis and Chemical Properties Study
Synthesis of coumarin derivatives, including 7-hydroxy-4-methyl-2H-chromen-2-one, has led to the identification of compounds with cytotoxic, antibacterial, antifungal, and antioxidant activities, showing the diverse potential of these compounds in various fields of scientific research (Khan et al., 2004).
Novel Synthesis Approaches in Chemistry
Research has demonstrated unusual and novel synthesis methods for 2H-chromen-2-ones, providing new avenues for creating and studying these compounds with potential applications in chemistry and materials science (Kavitha, Srikrishna, Sridhar, & Aparna, 2018).
Dielectric Properties in Polymer Science
Studies on polymers functionalized with coumarone and diethanolamine reveal important insights into the dielectric properties of these materials, suggesting applications in electronic and material sciences (Bezgin, Ayaz, & Demirelli, 2015).
Propiedades
IUPAC Name |
4-(chloromethyl)-6-hydroxy-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-6-2-10-8(4-9(6)13)7(5-12)3-11(14)15-10/h2-4,13H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKVIXRACLBRAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone oxalate](/img/structure/B2706603.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2706609.png)
![Ethyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B2706610.png)





![4-tert-butyl-N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2706616.png)


